molecular formula C18H12Br2N2O3 B2440379 N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 303987-34-0

N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B2440379
CAS No.: 303987-34-0
M. Wt: 464.113
InChI Key: MFDMYJNXSWKWLD-UHFFFAOYSA-N
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Description

N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a useful research compound. Its molecular formula is C18H12Br2N2O3 and its molecular weight is 464.113. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,6-dibromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2O3/c19-11-5-2-6-12(20)14(11)21-17(24)13-16(23)10-4-1-3-9-7-8-22(15(9)10)18(13)25/h1-6,23H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDMYJNXSWKWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=C(C=CC=C4Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₈H₁₂Br₂N₂O₃
  • Molecular Weight : 426.10 g/mol
  • Boiling Point : Approximately 605.4 °C (predicted) .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values ranging from 0.69 to 22 μM across different cancer cell lines, indicating strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity is attributed to the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce endoplasmic reticulum stress leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Inhibition Zones : In vitro studies reported inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, which are comparable to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were found to be as low as 1 × 10⁻⁶ mg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine enhances lipophilicity and biological activity. Compounds with similar structures but different substituents have shown varied bioactivities, emphasizing the importance of molecular modification .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • A comprehensive study assessed the cytotoxicity of the compound on human colon adenocarcinoma cells. Results indicated that it significantly reduced cell viability with an IC50 value of approximately 20 nM, outperforming many conventional chemotherapeutics .
  • Antimicrobial Efficacy :
    • A study focused on its antimicrobial properties revealed that the compound effectively inhibited growth in multiple bacterial strains with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, as antimalarial agents. Specifically:

  • Mechanism of Action : Compounds in this class have been shown to inhibit translation elongation factor 2 (PfEF2PfEF2) in Plasmodium falciparum, which is crucial for protein synthesis in the malaria parasite. This novel mechanism of action is significant as it may circumvent existing drug resistance mechanisms seen with current antimalarial therapies .
  • Efficacy in Preclinical Models : In vivo studies using the P. berghei malaria mouse model demonstrated that optimized derivatives exhibited excellent oral efficacy with effective doses below 1 mg/kg when administered over four days. These findings suggest that compounds like this compound could be promising candidates for further development against malaria .

Anticancer Properties

The compound's structural characteristics also suggest potential anticancer activity:

  • Cell Line Studies : Preliminary investigations into the antiproliferative effects of related quinoline derivatives have shown promising results against various cancer cell lines such as HCT116 (colorectal cancer) and MCF7 (breast cancer), with IC50 values indicating significant cytotoxicity in the low micromolar range .
  • Structure Activity Relationship (SAR) : The presence of specific substituents on the quinoline scaffold appears to enhance biological activity. For instance, modifications to the dibromophenyl group or variations in the carboxamide moiety can lead to improved potency against cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrroloquinoline core.
  • Introduction of the dibromophenyl group via electrophilic aromatic substitution.
  • Functionalization at the carboxamide position to enhance solubility and bioavailability.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Ugi-Povarov Reaction Sequence

A common approach for pyrroloquinoline derivatives involves:

  • Ugi condensation : Combines aminoaldehyde acetal, aldehydes/ketones, propiolic acids, and isocyanides to form tetrazole intermediates .

  • Deprotection : Acidic conditions (e.g., H₂SO₄) remove protecting groups .

  • Povarov reaction : A Diels–Alder-type imino reaction with substituted anilines to form the tricyclic framework .

Step Reagents/Conditions Product
Ugi condensationAldehydes/ketones, isocyanidesTetrazole intermediate
DeprotectionH₂SO₄, ethanolDeprotected intermediate
Povarov reactionSubstituted anilinesTricyclic pyrroloquinoline

Ugi Condensation

The Ugi reaction forms a tetrazole intermediate through four-component cycloaddition. This step is critical for assembling the core structure .

Povarov Reaction

The imino Diels–Alder reaction with substituted anilines generates the tricyclic pyrroloquinoline framework. This step is highly regioselective and efficient .

Amide Coupling

The carboxylic acid is activated (e.g., as a mixed carbonate or acid chloride) and coupled with 2,6-dibromophenylamine to form the final compound .

Bromination

Bromination of the phenyl group may occur via electrophilic aromatic substitution, introducing two bromine atoms at the 2,6-positions .

Hydroxylation

The 6-hydroxy group is likely introduced during the synthesis of the pyrroloquinoline core, possibly through oxidation or hydrolysis steps .

Reaction Conditions and Yields

Reaction Conditions Yield Range
Ugi condensationStirring at 0°C, reflux (6 hours)59–85%
Povarov reactionEthanol, room temperature51–97%
Amide couplingEDC/HATU, DMF, rtNot specified

Biological Activity Correlation

While not directly about reactions, studies on related compounds show that substitutions (e.g., dibromophenyl groups) can enhance biological activity, guiding synthetic design .

Critical Parameters

  • Regioselectivity : Ensured by the Povarov reaction’s stereoelectronic control .

  • Functional group compatibility : Amide coupling requires activation of the carboxylic acid .

This synthesis framework underscores the compound’s complexity and the need for precise control over each reaction step to achieve the desired product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation, with bromination and carboxamide coupling as critical steps. Purity optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Monitoring intermediates using HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures stepwise fidelity. Crystallographic validation (e.g., monoclinic P21/c symmetry, a = 8.309 Å, b = 18.524 Å parameters) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Focus on 1H^1H NMR aromatic proton splitting (δ 7.2–8.1 ppm for dibromophenyl and pyrroloquinoline protons) and 13C^{13}C NMR carbonyl signals (δ 165–175 ppm).
  • MS : ESI-HRMS for molecular ion [M+H]+^+ at m/z 502.92 (theoretical) with isotopic patterns confirming bromine presence.
  • IR : Stretch bands at 1680 cm1^{-1} (C=O), 3300 cm1^{-1} (O-H), and 1540 cm1^{-1} (C-Br) .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Transition state modeling (e.g., Gaussian 09) identifies feasible reaction pathways, such as bromine substitution or hydroxyl group oxidation. Solvent effects are modeled using COSMO-RS .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR (VT-NMR) to assess tautomeric equilibria. Single-crystal X-ray diffraction (SCXRD) resolves ambiguities by correlating bond lengths (e.g., C=O at 1.21 Å vs. enolic C-O at 1.34 Å) with electronic states. Cross-validate with solid-state IR to detect polymorphism .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?

  • Methodological Answer : Employ a Box-Behnken Design (BBD) to screen variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor BBD with 15 runs identifies optimal conditions: 80°C, 5 mol% Pd(OAc)2_2, and DMF/H2 _2O (4:1). Response surface methodology (RSM) models nonlinear interactions, reducing experiments by 40% while maximizing yield (85–92%) .

Q. What advanced separation techniques address co-elution challenges in HPLC analysis of degradation products?

  • Methodological Answer : Use Ultra-HPLC (UHPLC) with a CORTECS T3 column (1.6 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Couple with high-resolution tandem MS (Q-TOF) for precise mass assignment. For isomers, chiral columns (e.g., Chiralpak IA) with polar organic mode resolve enantiomeric degradation byproducts .

Q. How do steric and electronic effects of the 2,6-dibromophenyl group influence the compound’s biological activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Bromine’s steric bulk reduces rotational freedom, stabilizing hydrophobic pockets, while its electron-withdrawing effect enhances hydrogen bonding at the carboxamide moiety. Compare with analogues (e.g., dichloro or dimethyl derivatives) via SAR studies .

Methodological Notes

  • Synthesis Optimization : Cross-reference crystallographic data (e.g., β = 112.30° in monoclinic systems) to troubleshoot low yields from steric hindrance .
  • Data Validation : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate spectral-structure correlations and flag outliers .
  • Ethical Compliance : Adhere to lab safety protocols (e.g., 100% safety exam scores for hazardous bromine handling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.